molecular formula C18H19N3O3S2 B2583320 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide CAS No. 1207059-93-5

2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide

Cat. No. B2583320
CAS RN: 1207059-93-5
M. Wt: 389.49
InChI Key: RQHKZBCXBONWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide, also known as DT-13, is a thiazole-based compound that has been the subject of scientific research due to its potential therapeutic properties. This compound has been found to possess a range of biochemical and physiological effects, which have led researchers to investigate its potential applications in various fields.

Mechanism of Action

2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. Specifically, it has been found to inhibit the activity of the PI3K/Akt and NF-κB signaling pathways, which are involved in the regulation of cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide has been found to possess a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and metastasis of cancer cells, and reduce inflammation. It has also been found to possess anti-viral properties, inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide in lab experiments is its broad range of potential therapeutic applications, which makes it a versatile compound for studying various diseases. Additionally, its ability to inhibit specific signaling pathways and enzymes makes it a valuable tool for investigating the mechanisms underlying disease development and progression.
One limitation of using 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide in lab experiments is its potential toxicity. While it has been found to be relatively safe in animal studies, further studies are needed to determine its safety and efficacy in humans. Additionally, its complex synthesis process may limit its availability for use in lab experiments.

Future Directions

There are several future directions for research on 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide. One area of research is the development of more efficient and cost-effective synthesis methods, which would increase its availability for use in lab experiments. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential applications in the treatment of various diseases. Finally, investigations into the mechanisms underlying its anti-cancer, anti-inflammatory, and anti-viral properties may lead to the development of new therapies for these diseases.

Synthesis Methods

The synthesis of 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide involves the reaction of 2-aminothiazole with 3,4-dimethoxybenzaldehyde and 2-bromoethyl thiophene in the presence of a catalyst. The resulting compound is then subjected to a series of chemical reactions to yield the final product, 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide.

Scientific Research Applications

2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide has been the subject of scientific research due to its potential therapeutic properties. It has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties. These properties have led researchers to investigate its potential applications in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

2-(3,4-dimethoxyanilino)-N-(2-thiophen-2-ylethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-23-15-6-5-12(10-16(15)24-2)20-18-21-14(11-26-18)17(22)19-8-7-13-4-3-9-25-13/h3-6,9-11H,7-8H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHKZBCXBONWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide

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